N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
Description
The compound "N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide" is a complex organic molecule characterized by a pyrazolo[3,4-d]pyrimidin core
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6OS/c1-2-31-22-26-20(28-11-4-3-5-12-28)18-15-25-29(21(18)27-22)13-10-24-19(30)14-16-6-8-17(23)9-7-16/h6-9,15H,2-5,10-14H2,1H3,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBPFWZYQPOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=C(C=C3)F)C(=N1)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions
Formation of the pyrazolo[3,4-d]pyrimidin core: : This can be achieved through a condensation reaction between a hydrazine derivative and a cyanoacetamide derivative under controlled temperature and pH.
Addition of the piperidin-1-yl group: : Piperidine is introduced through a substitution reaction, often facilitated by a base such as potassium carbonate.
Attachment of the ethylthio group: : Thiolation is carried out using ethylthiolate in a suitable solvent like ethanol, under reflux conditions.
Coupling with 4-fluorophenyl acetamide: : This final step is typically achieved using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial scale production might involve similar synthetic routes but optimized for yield and cost-effectiveness. Techniques such as continuous flow chemistry could be employed to increase the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions including:
Oxidation: : Primarily affecting the ethylthio group, converting it to a sulfoxide or sulfone.
Reduction: : Possible reduction of the nitro or carbonyl groups, if present, to amines or alcohols respectively.
Substitution: : The aromatic ring allows for electrophilic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) in solvents like dichloromethane.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ethanol or ether.
Substitution: : Friedel-Crafts reagents such as aluminum chloride (AlCl₃) and halogens like bromine in carbon tetrachloride.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, alcohols.
Substitution: : Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Core structure associated with diverse biological activities |
| Piperidine | Ring structure linked to CNS activity |
| Ethylthio | Substituent that may enhance biological activity |
| Fluorophenyl | Potentially increases lipophilicity and bioavailability |
Medicinal Chemistry
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant biological activities, including:
- Antitumor Activity : The presence of the pyrazolo ring has been linked to anticancer properties. Studies have shown that derivatives can inhibit tumor cell proliferation.
- CNS Activity : The piperidine moiety is known for its interaction with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Study 1: Anticancer Properties
A study investigated a related pyrazolo compound's efficacy against various cancer cell lines. Results indicated significant inhibition of cell growth in breast and lung cancer models. The mechanism was attributed to apoptosis induction via the activation of caspase pathways.
Case Study 2: Neurological Effects
Another study focused on the piperidine derivatives' impact on anxiety-related behaviors in animal models. The results suggested that these compounds could reduce anxiety-like behaviors by modulating GABAergic transmission.
Table 2: Summary of Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Significant inhibition of cancer cell growth | Potential for development as anticancer agents |
| Neurological Effects | Reduction in anxiety-like behaviors | Possible applications in anxiety treatment |
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, primarily enzymes or receptors. It may inhibit kinase activity by mimicking ATP, thus blocking the phosphorylation of target proteins involved in cell division and survival pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide: : The methylthio derivative.
N-(2-(6-(ethylthio)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide: : The morpholinyl derivative.
Uniqueness: : The presence of the ethylthio and piperidin-1-yl groups in this compound may confer unique electronic properties and steric effects, enhancing its binding affinity and specificity towards certain biological targets. This could make it more effective in its intended applications compared to similar compounds.
Biological Activity
N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. This article explores the biological activity of this compound based on available literature, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Substituents :
- Ethylthio group
- Piperidine ring
- 4-Fluorophenyl acetamide moiety
The molecular formula is , with a molecular weight of approximately 430.5 g/mol .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Scaffold : This typically involves condensation reactions using hydrazines and carbonyl compounds.
- Introduction of the Piperidine Ring : Achieved via nucleophilic substitution reactions with activated halides.
- Thiol Addition : The ethylthio group can be introduced through methylation or thiolation reactions.
- Final Amide Formation : Coupling the synthesized fragments with acetic acid derivatives to yield the final product .
Antitumor Activity
Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown significant antitumor activity. For instance, compounds with similar scaffolds have been reported to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
CNS Activity
The presence of the piperidine ring suggests potential central nervous system (CNS) activity. Compounds featuring piperidine have been linked to neuroactive properties, making them candidates for treating neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its substituents:
| Substituent | Effect on Activity |
|---|---|
| Ethylthio Group | Enhances lipophilicity and cellular uptake |
| Piperidine Ring | May confer CNS activity and receptor binding |
| 4-Fluorophenyl Group | Potentially increases binding affinity to targets |
The combination of these groups may synergistically enhance the pharmacological profile compared to simpler analogs .
Q & A
Q. What are the key considerations for synthesizing N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Thiolation : Introducing the ethylthio group via nucleophilic substitution using ethyl mercaptan or thioacetamide derivatives under reflux conditions (e.g., in ethanol or DMF) .
- Piperidinylation : Reacting the intermediate with piperidine in the presence of a base like K₂CO₃ to install the piperidin-1-yl moiety at position 4 .
- Acylation : Coupling the pyrazolopyrimidine intermediate with 2-(4-fluorophenyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Optimization of solvent choice (e.g., DCM for acylation), temperature control (60–80°C for thiolation), and purification via column chromatography or recrystallization is critical for achieving >90% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazolopyrimidine core and substituent positions (e.g., ethylthio vs. piperidinyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfur-containing moieties .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers investigate the kinase inhibition profile of this compound to resolve contradictions in reported bioactivity?
- Methodological Answer :
- Kinase Panel Screening : Use recombinant kinase assays (e.g., ADP-Glo™) to test inhibition across a panel of 50–100 kinases, including ABL1, JAK2, and mTOR, to identify selectivity .
- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions between the compound’s pyrazolopyrimidine core and kinase ATP-binding pockets .
- Cellular Validation : Compare IC₅₀ values in cell lines (e.g., K562 leukemia) with wild-type vs. mutant kinases to address discrepancies between in vitro and in vivo activity .
Q. What strategies are recommended for optimizing the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal clearance (human/rodent) to identify metabolic soft spots (e.g., ethylthio oxidation). Introduce fluorine at the 4-fluorophenyl ring to reduce CYP450-mediated degradation .
- Solubility Enhancement : Formulate with co-solvents (e.g., PEG 400) or synthesize prodrugs (e.g., phosphate esters of the acetamide group) to improve aqueous solubility .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; modify the piperidinyl group with polar substituents (e.g., hydroxyl) to reduce albumin binding .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved antitumor efficacy?
- Methodological Answer :
- Core Modifications : Replace the ethylthio group with methylsulfonyl or cyclopropylthio to enhance potency against resistant kinase mutants .
- Substituent Analysis : Systematically vary the 4-fluorophenyl acetamide moiety (e.g., meta-F, ortho-CF₃) and evaluate effects on cytotoxicity using MTT assays in 3D tumor spheroids .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bonds with kinase hinge regions) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s antimicrobial vs. anticancer activity?
- Methodological Answer :
- Dose-Response Profiling : Conduct dual-activity assays (e.g., MIC for antimicrobial and IC₅₀ for anticancer) to determine if effects are concentration-dependent .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm whether observed antimicrobial activity is due to off-target kinase inhibition (e.g., bacterial efflux pumps) .
- Structural Comparison : Compare the compound’s scaffold to known antimicrobial pyrazolopyrimidines (e.g., differences in thioether vs. sulfone groups) to rationalize divergent activities .
Experimental Design for Mechanism of Action
Q. What in vitro and in vivo models are suitable for elucidating this compound’s mechanism of action?
- Methodological Answer :
- In Vitro :
- Apoptosis Assays : Measure caspase-3/7 activation in treated cancer cells using luminescent substrates .
- Cell Cycle Analysis : Use flow cytometry (PI staining) to assess G1/S arrest linked to CDK inhibition .
- In Vivo :
- Xenograft Models : Test efficacy in nude mice with subcutaneous tumors (e.g., HCT116 colorectal cancer) at 50 mg/kg/day (oral or IP) .
- Biomarker Analysis : Quantify phospho-kinase levels (e.g., p-STAT3) in tumor lysates via Western blot to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
